5-(Chloromethyl)-2-methoxypyridine chemical properties
5-(Chloromethyl)-2-methoxypyridine chemical properties
An In-depth Technical Guide to 5-(Chloromethyl)-2-methoxypyridine
Introduction
5-(Chloromethyl)-2-methoxypyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a valuable intermediate and building block in the pharmaceutical and agrochemical industries. The chloromethyl group serves as a potent electrophilic site, enabling a wide range of nucleophilic substitution reactions for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-(Chloromethyl)-2-methoxypyridine are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 101990-70-9 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][2][3] |
| Molecular Weight | 157.6 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 236.1 ± 25.0 °C (at 760 Torr) | [1] |
| Density | 1.173 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 96.6 ± 23.2 °C | [1] |
| pKa | 2.62 ± 0.10 (Predicted) | [1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as dichloromethane and ethyl acetate. | [3] |
| Storage | Store in a freezer under an inert atmosphere (-20°C). | [1] |
Structure and Spectral Analysis
The structural confirmation of 5-(Chloromethyl)-2-methoxypyridine relies on standard spectroscopic techniques.
Molecular Structure
The molecule consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a chloromethyl group (-CH₂Cl).
Caption: Molecular structure of 5-(Chloromethyl)-2-methoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0–8.5 ppm). The proton at C6 would likely be the most downfield, influenced by the adjacent nitrogen.
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Chloromethyl Protons (-CH₂Cl): A singlet typically appearing around δ 4.5-4.8 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.9-4.1 ppm.
For ¹³C NMR, one would expect to see seven distinct carbon signals, including five for the pyridine ring and one each for the chloromethyl and methoxy groups.
Infrared (IR) Spectroscopy
Key IR absorption peaks would be expected for:
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C-Cl stretch: Typically in the 600-800 cm⁻¹ region.
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C-O (ether) stretch: Strong absorptions around 1050-1250 cm⁻¹.
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Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.
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C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Reactivity and Chemical Behavior
The primary utility of 5-(Chloromethyl)-2-methoxypyridine in synthesis stems from the high reactivity of the chloromethyl group.
Nucleophilic Substitution
The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions.[3] This allows for the convenient introduction of various functional groups, such as azides, cyanides, amines, thiols, and alkoxides, making it a versatile precursor for creating diverse molecular libraries.[3] The electron-withdrawing nature of the pyridine ring enhances the reactivity of this benzylic-like chloride.[3]
Caption: General pathway for nucleophilic substitution reactions.
Group Stability
The methoxy group and the pyridine ring are generally stable under the conditions used for modifying the chloromethyl group.[3] Cleavage of the ether linkage requires harsh conditions, such as strong acids, which are not typically employed in standard nucleophilic substitution protocols.[3]
Experimental Protocols
Synthesis
A common method for the synthesis of chloromethylpyridines involves the chlorination of the corresponding hydroxymethylpyridine.
Protocol: Chlorination of (6-Methoxypyridin-3-yl)methanol
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Setup: To a solution of (6-methoxypyridin-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent like dichloromethane, add N,N-dimethylformamide (catalytic amount). Cool the reaction vessel to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 to 2.0 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Control the addition rate to keep the internal temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
Caption: Workflow for the synthesis of the target compound.
Purification
The crude product often contains unreacted starting material or side products and requires purification.
Protocol: Purification by Column Chromatography
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Preparation: Dissolve the crude oil in a minimal amount of the chosen eluent system.
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Chromatography: Load the solution onto a silica gel column.
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Elution: Elute the column with a non-polar to moderately polar solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 50% ethyl acetate).[1]
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Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(Chloromethyl)-2-methoxypyridine as an oil.[1]
For solid derivatives or hydrochloride salts, recrystallization is an effective purification method. This involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, followed by washing the resulting crystals with a cold, poor solvent.[4]
Safety and Handling
5-(Chloromethyl)-2-methoxypyridine is a hazardous substance and must be handled with appropriate safety precautions.
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Hazard Statements:
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Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
5-(Chloromethyl)-2-methoxypyridine is a key synthetic intermediate whose value lies in the targeted reactivity of its chloromethyl group. A thorough understanding of its chemical properties, reactivity, and handling protocols is essential for its effective and safe use in the development of novel compounds for the pharmaceutical and agrochemical sectors. The experimental procedures outlined in this guide provide a foundation for its synthesis and purification in a laboratory setting.






